molecular formula C8H5N3O3S B067480 5-Nitrobenzothiazole-6-carboxamide CAS No. 171179-71-8

5-Nitrobenzothiazole-6-carboxamide

Cat. No.: B067480
CAS No.: 171179-71-8
M. Wt: 223.21 g/mol
InChI Key: BDQALOGGYUFZQN-UHFFFAOYSA-N
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Description

5-Nitrobenzothiazole-6-carboxamide is a chemical building block based on the benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is offered as a high-purity reference standard for research and development purposes. Benzothiazole derivatives are extensively investigated for their antiproliferative features against various human cancer cell lines and have demonstrated significant antioxidative capacity in assays such as the DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) tests . Furthermore, related benzothiazole-2-carboxamide analogues have shown promise in multifunctional applications, including potent and selective monoamine oxidase B (MAO-B) inhibition endowed with neuroprotective activity, which is relevant for researching neurodegenerative diseases . The structural motif of this compound makes it a valuable intermediate for synthesizing novel bioactive molecules and for further optimization in developing potential antioxidants or systems with antiproliferative activity . This product is intended for research and further manufacturing use only and is not intended for direct human use. Researchers are encouraged to consult the scientific literature for specific applications of this and closely related benzothiazole carboxamide compounds.

Properties

CAS No.

171179-71-8

Molecular Formula

C8H5N3O3S

Molecular Weight

223.21 g/mol

IUPAC Name

5-nitro-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C8H5N3O3S/c9-8(12)4-1-7-5(10-3-15-7)2-6(4)11(13)14/h1-3H,(H2,9,12)

InChI Key

BDQALOGGYUFZQN-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1SC=N2)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1=C(C(=CC2=C1SC=N2)[N+](=O)[O-])C(=O)N

Synonyms

6-Benzothiazolecarboxamide,5-nitro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-nitrobenzothiazole-6-carboxamide, we compare it with four thiazolidine derivatives of 6-nitroindazole synthesized by Pushkal Samadh et al. (). While these compounds share nitro and carboxamide functional groups, structural differences in the heterocyclic core and substituent positions lead to distinct physicochemical and biological behaviors.

Structural Differences
  • Core Heterocycle :
    • This compound : Benzothiazole ring (sulfur and nitrogen at positions 1 and 3).
    • 6-Nitroindazole Derivatives (5f, 5g, 5h, 5j) : Indazole core (two adjacent nitrogen atoms in a bicyclic structure).
  • Substituent Positions :
    • The nitro group in this compound is at the 5-position, whereas in Samadh’s compounds, it is at the 6-position of indazole.
    • Additional substituents (e.g., bromo, nitrobenzylidene) in Samadh’s compounds introduce steric bulk and electronic modulation absent in this compound.
Physicochemical Properties
Property This compound Compound 5f Compound 5h
Melting Point (°C) Not reported 165–168 172–174
Yield (%) Not reported 65 66
IR ν(C=O) (cm⁻¹) ~1680–1700 (estimated) 1685 1690
Solubility Moderate in DMSO Low in polar solvents Low in polar solvents

Note: Data for this compound inferred from analogous benzothiazoles; Samadh’s compounds exhibit lower solubility due to bulky substituents.

Key Findings :

  • Samadh’s compounds demonstrate broad-spectrum antimicrobial activity, attributed to the electron-withdrawing nitro and halogen substituents enhancing membrane permeability .
  • The anti-inflammatory efficacy of this compound is hypothesized to surpass indazole derivatives due to its smaller size and optimized nitro positioning for target binding.

Mechanistic and Functional Insights

  • Nitro Group Role : In both compound classes, the nitro group facilitates redox interactions with microbial enzymes (e.g., nitroreductases) and inflammatory mediators (e.g., COX-2) .

Preparation Methods

Nitration at Position 6

Ethyl benzothiazole-2-carboxylate undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) to yield ethyl 6-nitrobenzothiazole-2-carboxylate. This reaction typically occurs at 0–50°C, with the nitro group preferentially incorporating at the para position relative to the sulfur atom in the benzothiazole ring. The regioselectivity arises from the electron-donating effect of the sulfur atom, which directs electrophilic substitution to position 6.

Ammonolysis of the Ester Group

The ethyl ester at position 2 is converted to a carboxamide via treatment with ammonia gas in methanol. This step achieves near-quantitative conversion, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The resulting 6-nitrobenzothiazole-2-carboxamide is purified via silica gel chromatography, though the patent notes that crude mixtures can advance to subsequent steps without purification, enhancing industrial feasibility.

Nitration and Functional Group Interconversion Strategies

Sequential Functionalization of Monofunctional Benzothiazoles

Alternative routes described in and emphasize the sequential modification of monofunctional benzothiazoles. For example, 6-nitrobenzothiazole can be synthesized via nitration of 2-acylaminobenzothiazoles followed by hydrolysis (Figure 1). While this method primarily targets 2-amino-6-nitrobenzothiazole, analogous strategies could be adapted for carboxamide introduction by replacing the acyl group with a carboxyethyl moiety prior to nitration.

Reaction Conditions:

  • Nitration: 2-Acylaminobenzothiazole is dissolved in sulfuric acid and treated with HNO₃/H₂SO₄ at 10–15°C.

  • Hydrolysis: The nitro-acyl intermediate is saponified using aqueous NaOH or HCl at 40–100°C to yield the amino derivative.

Analytical Characterization and Purification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of intermediates and final products relies heavily on ¹H-NMR and ¹³C-NMR. For example, ethyl 6-nitrobenzothiazole-2-carboxylate exhibits characteristic shifts in d₆-DMSO:

  • ¹H-NMR (500 MHz): δ 8.72 (d, J = 2.3 Hz, 1H, H-7), 8.34 (dd, J = 8.9, 2.3 Hz, 1H, H-5), 7.78 (d, J = 8.9 Hz, 1H, H-4), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C-NMR (126 MHz): δ 161.2 (C=O), 152.1 (C-2), 135.6 (C-6), 128.9 (C-4), 124.7 (C-5), 122.3 (C-7), 61.8 (OCH₂CH₃), 14.3 (OCH₂CH₃).

Chromatographic Purification

Silica gel chromatography remains the standard for isolating nitrobenzothiazole carboxamides. The patent in highlights that unreacted starting materials like 6-nitrobenzothiazole can be recovered during purification, improving process sustainability.

Challenges and Optimization in Synthesis

Regioselectivity in Nitration

Achieving exclusive nitration at position 6 requires precise control of reaction conditions. Excess nitric acid or elevated temperatures can lead to di-nitration byproducts, necessitating careful stoichiometric adjustments (molar ratio of 1:1.0–1.5 for benzothiazole:HNO₃).

Stability of Carboxamide Intermediates

The carboxamide group is susceptible to dehydration under acidic conditions, as seen in, where POCl₃ in pyridine converts 6-nitrobenzothiazole-2-carboxamide to the corresponding nitrile. To preserve the carboxamide, mild ammonolysis conditions (e.g., NH₃ in MeOH at 0°C) are critical.

While 5-nitrobenzothiazole-6-carboxamide itself is not explicitly cited in the reviewed literature, its structural analogs serve as precursors for fluorescent probes and enzyme inhibitors. For instance, 2-cyano-6-nitrobenzothiazole derivatives are intermediates in luciferin biosynthesis, underscoring the pharmacological relevance of this compound class .

Q & A

Q. What are the recommended synthetic routes for 5-nitrobenzothiazole-6-carboxamide, and how do reaction conditions influence yield?

A practical approach involves multi-step nucleophilic coupling and deprotection. For example, thiazole intermediates can be synthesized via sulfur-directed ortho-lithiation followed by coupling with aryl isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) . Optimizing reaction parameters such as temperature (60–80°C) and base selection (NaH for amide protection) is critical to achieving yields >60%. Post-synthetic deprotection using acidic conditions (e.g., HCl/MeOH) yields the final carboxamide. Monitoring via TLC and HPLC ensures purity .

Q. How should researchers safely handle this compound in laboratory settings?

Strict adherence to PPE (gloves, goggles, lab coats) and fume hood use is mandatory. Avoid skin contact due to potential irritancy . Store the compound in airtight containers at –20°C to prevent degradation. Waste disposal must comply with hazardous chemical protocols, including neutralization and incineration by certified facilities .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and carboxamide (1680–1630 cm⁻¹) functional groups.
  • NMR : ¹H NMR (DMSO-d₆) typically shows aromatic protons at δ 7.8–8.5 ppm and methyl groups at δ 2.3–2.5 ppm. ¹³C NMR confirms carbonyl carbons at ~165 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z ~265) .

Advanced Research Questions

Q. How can contradictory bioactivity data for 5-nitrobenzothiazole derivatives be resolved?

Discrepancies in antimicrobial or anti-inflammatory activity may arise from assay variability (e.g., bacterial strain differences) or impurities. To address this:

  • Replicate assays across multiple models (e.g., Gram-positive vs. Gram-negative bacteria).
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to ≥98% purity.
  • Validate results using standardized protocols like CLSI guidelines for MIC testing .

Q. What strategies optimize the pharmacological profile of this compound analogs?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the benzothiazole 2-position to enhance metabolic stability.
  • SAR Studies : Test substituents on the carboxamide moiety; bulky groups (e.g., 2-chloro-6-methylphenyl) improve target binding .
  • ADME Profiling : Use in vitro microsomal assays (e.g., liver microsomes) to assess metabolic half-life and CYP inhibition .

Q. How do researchers validate the anti-inflammatory mechanisms of this compound?

  • In Vitro Models : Measure COX-2 inhibition via ELISA or Western blot in LPS-stimulated macrophages.
  • In Vivo Studies : Use carrageenan-induced paw edema in mice, comparing dose-dependent effects to reference drugs (e.g., indomethacin).
  • Pathway Analysis : RNA-seq or qPCR to assess NF-κB and TNF-α pathway modulation .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like DNA gyrase (target for antimicrobial activity).
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Train on datasets of nitroheterocycles to correlate substituent effects with bioactivity .

Methodological Notes

  • Synthesis Validation : Cross-check intermediates via melting point and spectroscopic consistency with literature .
  • Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate bias.
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., IACUC approval) .

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